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Di-tert-butyl carbonate

Cat. No.: B1336614
CAS No.: 34619-03-9
M. Wt: 174.24 g/mol
InChI Key: ODCCJTMPMUFERV-UHFFFAOYSA-N
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Description

Significance as a Reagent in Organic Synthesis

Di-tert-butyl carbonate is a reagent broadly utilized in organic synthesis. wikipedia.orgatamanchemicals.comchemeurope.com Its primary function is to serve as an efficient agent for tert-butoxycarbonylation, a chemical reaction that attaches a tert-butoxycarbonyl (Boc) group to a substrate. chemicalbook.com This reaction is not limited to a single class of compounds; Boc anhydride (B1165640) is effective for protecting amines, alcohols, and thiols. atamanchemicals.comchemicalbook.com

The reaction of this compound with an amine, for instance, yields an N-tert-butoxycarbonyl derivative, also known as a Boc-protected amine. wikipedia.orgchemeurope.com These resulting carbamates exhibit altered chemical properties compared to the original amine, rendering them unreactive towards many nucleophiles and bases. wikipedia.orgtotal-synthesis.com This temporary deactivation of the amine functionality is crucial, as it allows chemists to perform other chemical reactions on the molecule that would otherwise be incompatible with a free amine group. wikipedia.orgatamanchemicals.comchemeurope.com The by-products of the protection reaction are typically tert-butanol (B103910) and carbon dioxide, which are easily removed, simplifying the purification process. atamanchemicals.comcommonorganicchemistry.com

Beyond its role in protection chemistry, this compound is used in other specific applications. For example, it is a key reagent in the synthesis of 6-acetyl-1,2,3,4-tetrahydropyridine, a significant aroma compound found in bread. wikipedia.orgchemeurope.comchemicalbook.com It also serves as a dehydrating agent in certain reactions involving carboxylic acids and primary nitroalkanes. atamanchemicals.com

Role as a Protecting Group Reagent

The most prominent role of this compound in chemical research is as a protecting group reagent. echemi.comchemicalbook.com Protecting groups are essential in multi-step organic synthesis, particularly for complex molecules like peptides and pharmaceuticals, where multiple reactive functional groups are present. mychemblog.comfiveable.me By temporarily blocking a specific functional group, chemists can direct reactions to other parts of the molecule with high selectivity. mychemblog.com this compound is the premier reagent for introducing the tert-butoxycarbonyl (Boc) protecting group. chemicalbook.com

The Boc group is valued for its stability under a wide range of reaction conditions, including exposure to bases, nucleophiles, and catalytic hydrogenation. total-synthesis.com However, it can be readily removed under moderately acidic conditions, a characteristic that defines its utility and allows for strategic deprotection. wikipedia.orgtotal-synthesis.com

The introduction of the Boc group to an amine is a fundamental transformation in organic chemistry, especially in peptide synthesis. mychemblog.comhighfine.com This process, known as N-Boc protection, converts a reactive, nucleophilic amine into a stable carbamate (B1207046). youtube.com

The protection reaction is typically carried out by treating the amine with this compound. jkchemical.com The mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of the Boc anhydride. total-synthesis.comcommonorganicchemistry.comjkchemical.com This leads to the formation of a tetrahedral intermediate which then collapses, displacing a tert-butyl carbonate group. commonorganicchemistry.com This unstable leaving group subsequently breaks down into gaseous carbon dioxide and a tert-butoxide anion (or tert-butanol if a proton source is available). commonorganicchemistry.comcommonorganicchemistry.com The reaction is often facilitated by a base, such as sodium bicarbonate, triethylamine (B128534) (TEA), or 4-dimethylaminopyridine (B28879) (DMAP), although it can proceed without a base as well. wikipedia.orgtotal-synthesis.comcommonorganicchemistry.com The choice of conditions can depend on the specific substrate and desired selectivity. total-synthesis.com

The removal of the Boc group, or deprotection, is achieved under acidic conditions. total-synthesis.com Strong acids like trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), or hydrogen chloride (HCl) in methanol (B129727) are commonly used. wikipedia.orgchemeurope.comwikipedia.org The mechanism involves protonation of the carbamate's carbonyl oxygen, which initiates the collapse of the protecting group to form the stable tert-butyl cation, carbon dioxide, and the regenerated free amine. jkchemical.comjk-sci.com To prevent the reactive tert-butyl cation from causing unwanted side reactions, "scavenger" molecules like anisole (B1667542) or thioanisole (B89551) are often added to the reaction mixture. wikipedia.orgwikipedia.org

Summary of N-Boc Protection and Deprotection Conditions
ProcessTypical ReagentsSolventKey FeaturesCitations
ProtectionThis compound (Boc₂O), often with a base (e.g., NaHCO₃, TEA, DMAP)Dioxane/water, Acetonitrile (B52724) (MeCN), Tetrahydrofuran (B95107) (THF)Reaction produces CO₂ and tert-butanol as by-products. Can be performed under aqueous or anhydrous conditions. wikipedia.orgchemeurope.comjkchemical.com
DeprotectionStrong acids (e.g., Trifluoroacetic acid (TFA), HCl)Dichloromethane (DCM), Methanol (MeOH), Ethyl acetate (B1210297)Acid-labile cleavage. Scavengers (e.g., anisole) may be needed to trap the tert-butyl cation. wikipedia.orgwikipedia.orgjk-sci.com

In the synthesis of complex molecules such as peptides, it is often necessary to protect multiple functional groups and then deprotect them selectively at different stages of the synthesis. fiveable.me This requires an "orthogonal" protecting group strategy, where two or more different classes of protecting groups are used that can be removed by completely different chemical mechanisms without affecting each other. fiveable.meorganic-chemistry.org

The Boc group is a key component of such strategies. total-synthesis.com Because it is stable to bases but cleaved by acid, it is orthogonal to protecting groups that are removed under basic conditions. wikipedia.orgorganic-chemistry.org The most prominent example of this is the 9-fluorenylmethyloxycarbonyl (Fmoc) group. total-synthesis.comcreative-peptides.com The Fmoc group is stable to acidic conditions but is readily cleaved by bases, such as piperidine (B6355638) in dimethylformamide (DMF). creative-peptides.comnih.govamericanpeptidesociety.org

This Boc/Fmoc orthogonality is the foundation of modern Solid-Phase Peptide Synthesis (SPPS). nih.goviris-biotech.de In a typical Fmoc-based SPPS, the α-amino group of the growing peptide chain is temporarily protected with an Fmoc group, while the reactive side chains of the amino acid residues are protected with acid-labile groups, such as tert-butyl (tBu) ethers, esters, or the Boc group itself. creative-peptides.compeptide.comnumberanalytics.com At each step of the synthesis, the Fmoc group is removed with a base to allow the next amino acid to be coupled. The acid-labile side-chain protecting groups remain intact throughout the chain assembly and are only removed at the very end of the synthesis using a strong acid like TFA. iris-biotech.deresearchgate.net Conversely, in a Boc-based SPPS, the α-amino group is protected by the acid-labile Boc group, and side chains are protected by groups that require much stronger acids like hydrogen fluoride (B91410) for removal. peptide.comresearchgate.net

Comparison of Boc and Fmoc Protecting Group Strategies
FeatureBoc StrategyFmoc StrategyCitations
Temporary (α-Amino) Protectiontert-Butoxycarbonyl (Boc)9-Fluorenylmethyloxycarbonyl (Fmoc) americanpeptidesociety.orgresearchgate.net
Deprotection ConditionAcid-labile (e.g., TFA)Base-labile (e.g., Piperidine) americanpeptidesociety.orgiris-biotech.de
Permanent (Side-Chain) ProtectionGroups cleaved by very strong acid (e.g., Benzyl-based, cleaved by HF)Acid-labile groups (e.g., tBu, Trt, Boc, cleaved by TFA) iris-biotech.depeptide.comresearchgate.net
OrthogonalityConsidered a non-orthogonal or "chemoselective" strategy as both protecting groups are acid-labile, differing only in the required acid strength.A true orthogonal strategy, as the protecting groups are removed by fundamentally different (acid vs. base) mechanisms. nih.govpeptide.comiris-biotech.de

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18O3 B1336614 Di-tert-butyl carbonate CAS No. 34619-03-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ditert-butyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O3/c1-8(2,3)11-7(10)12-9(4,5)6/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODCCJTMPMUFERV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40436864
Record name di-tert-butylcarbonate
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Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34619-03-9
Record name tert-Butyl carbonate
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Record name di-tert-butylcarbonate
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Record name Carbonic acid, bis(1,1-dimethylethyl) ester
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Synthetic Methodologies for Di Tert Butyl Carbonate

Classical Preparation Routes

Traditional methods for synthesizing di-tert-butyl carbonate have been well-established for decades, primarily relying on readily available starting materials.

Phosgene-Mediated Synthesis with tert-Butanol (B103910) and Carbon Dioxide

One of the earliest and most common industrial methods for preparing this compound involves the reaction of sodium tert-butoxide with phosgene (B1210022). However, a significant drawback of this method is the formation of tert-butyl chloroformate as a hazardous and unstable intermediate. A refined approach involves the reaction of tert-butanol with phosgene in the presence of a base to generate an intermediate, which then reacts further. The direct use of phosgene, a highly toxic gas, presents considerable safety and handling challenges, prompting the development of alternative synthetic pathways.

Reaction of Sodium tert-Butoxide with Carbon Dioxide

Catalysis by p-Toluenesulfonic Acid or Methanesulfonic Acid

To improve the efficiency of the reaction between sodium tert-butoxide and carbon dioxide, acid catalysts are often employed. The addition of a strong acid, such as p-toluenesulfonic acid or methanesulfonic acid, facilitates the conversion of the intermediate sodium tert-butyl carbonate to this compound. The catalyst protonates the carbonate intermediate, making it a better leaving group and driving the reaction towards the final product. This catalytic approach can lead to higher yields and shorter reaction times compared to the uncatalyzed process. The selection of the appropriate catalyst and reaction conditions is crucial for optimizing the synthesis.

Modern and Green Chemistry Approaches to Synthesis

In response to the environmental and safety concerns associated with classical methods, particularly the use of phosgene, significant research has focused on developing greener synthetic routes for this compound. These modern approaches prioritize the use of less hazardous reagents, milder reaction conditions, and improved atom economy. One such method involves the oxidative carbonylation of tert-butanol using carbon monoxide and oxygen, often catalyzed by transition metal complexes. Another green strategy is the direct synthesis from tert-butanol and carbon dioxide using a dehydrating agent to remove the water formed during the reaction, thereby shifting the equilibrium towards the product. These methods aim to reduce waste, avoid toxic intermediates, and provide more sustainable pathways for the production of this important reagent.

Purification and Characterization of Synthetic Products

Regardless of the synthetic route employed, the crude this compound product typically requires purification to remove unreacted starting materials, byproducts, and residual catalyst. Common purification techniques include distillation under reduced pressure, recrystallization from suitable solvents like hexane (B92381) or pentane, and chromatography.

The identity and purity of the synthesized this compound are confirmed through various analytical methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) is used to verify the molecular structure, while Infrared (IR) spectroscopy can identify the characteristic carbonyl stretching frequencies of the carbonate functional group. Gas chromatography (GC) or high-performance liquid chromatography (HPLC) are employed to assess the purity of the final product.

Analytical Technique Purpose Typical Observations for this compound
¹H NMR Structural confirmation of the tert-butyl groups.A single sharp peak around 1.5 ppm, corresponding to the 18 equivalent protons of the two tert-butyl groups.
¹³C NMR Confirmation of the carbon skeleton.Signals for the quaternary carbons of the tert-butyl groups and the carbonyl carbons.
Infrared (IR) Spectroscopy Identification of the carbonate functional group.Strong absorption bands in the region of 1810-1790 cm⁻¹ and 1765-1745 cm⁻¹, characteristic of the C=O stretching in anhydrides.
Gas Chromatography (GC) Purity assessment.A single major peak indicating the retention time of this compound, with minor peaks for impurities if present.

Production on Commercial Scales

The commercial production of this compound is a significant industrial process due to its high demand in the pharmaceutical and fine chemical industries. The scale-up of laboratory synthesis to industrial production presents several challenges, including heat management, mass transfer limitations, and the handling of potentially hazardous materials. The choice of synthetic route for commercial production is often dictated by economic factors, safety considerations, and environmental regulations.

While the phosgene route was historically dominant, many manufacturers have transitioned to the safer sodium tert-butoxide and carbon dioxide method. Continuous flow reactors are increasingly being adopted for large-scale production, as they offer better control over reaction parameters, improved safety, and higher throughput compared to traditional batch reactors. The efficient recovery and recycling of solvents and catalysts are also critical aspects of a cost-effective and sustainable commercial production process.

Production Scale Key Considerations Common Approaches
Laboratory Scale Proof of concept, optimization of reaction conditions.Batch reactors, various synthetic routes explored.
Pilot Plant Scale Process validation, troubleshooting scale-up issues.Larger batch reactors, initial implementation of process control.
Commercial Scale Cost-effectiveness, safety, throughput, and sustainability.Continuous flow reactors, optimized catalyst and solvent recycling loops, adherence to strict safety and environmental protocols.

Mechanistic Investigations of Di Tert Butyl Carbonate Reactions

Reaction with Amines for N-Boc Protection

The reaction of di-tert-butyl carbonate with a primary or secondary amine results in the formation of a stable N-tert-butoxycarbonyl carbamate (B1207046). This transformation is highly efficient and proceeds through a well-defined mechanistic pathway.

The initial and rate-determining step of the N-Boc protection reaction is the nucleophilic attack of the amine's lone pair of electrons on one of the electrophilic carbonyl carbons of this compound. vaia.commasterorganicchemistry.com This attack leads to the formation of a transient, high-energy species known as a tetrahedral intermediate. vaia.commasterorganicchemistry.com This intermediate is characterized by a temporary disruption of the planar carbonyl group into a tetrahedral geometry, with a negative charge developing on the oxygen atom. vaia.com The inherent instability of this tetrahedral intermediate drives the subsequent steps of the reaction. vaia.com In some cases, particularly with secondary amines, an unstable carbamic-carbonic anhydride (B1165640) intermediate can be isolated. acs.orgresearchgate.net

Mechanism of Boc protection showing nucleophilic attack and formation of a tetrahedral intermediate.

The unstable tetrahedral intermediate rapidly collapses to restore the stable carbonyl double bond. masterorganicchemistry.com This collapse results in the expulsion of a tert-butyl carbonate ion as a leaving group. commonorganicchemistry.com This leaving group is unstable and subsequently undergoes fragmentation. commonorganicchemistry.com The tert-butyl carbonate anion can act as a base, abstracting a proton from the now-protonated amine nitrogen of the desired Boc-protected product. masterorganicchemistry.comcommonorganicchemistry.com Following this proton transfer, the resulting tert-butyl bicarbonate decomposes into gaseous carbon dioxide (CO₂) and tert-butanol (B103910). The evolution of carbon dioxide gas provides a strong thermodynamic driving force for the reaction to proceed to completion. commonorganicchemistry.comtotal-synthesis.com

R-NH₂ + (t-BuOCO)₂O → R-NH-Boc + t-BuOH + CO₂

The efficiency and outcome of the N-Boc protection reaction can be significantly influenced by the reaction conditions.

Solvent: The choice of solvent can impact the reaction rate and, in some cases, the product distribution. Reactions can be carried out in a variety of solvents, including tetrahydrofuran (B95107) (THF), acetonitrile (B52724), and even water. wikipedia.orgnih.gov The use of polar solvents can facilitate the reaction by stabilizing the charged intermediates. researchgate.net For instance, protection in acetonitrile is a common practice. wikipedia.org Water-mediated catalyst-free conditions have also been shown to be effective and environmentally friendly. nih.gov

Temperature: N-Boc protection reactions are often conducted at ambient temperature. wikipedia.org However, gentle heating, for example to 40°C in THF, can be employed to accelerate the reaction. wikipedia.org

Base: While the reaction can proceed without an external base, the addition of a base is common practice to neutralize the acidic proton on the amine and to facilitate the reaction. total-synthesis.comwikipedia.org Common bases include sodium hydroxide, triethylamine (B128534), and 4-dimethylaminopyridine (B28879) (DMAP). total-synthesis.comwikipedia.org DMAP is a particularly effective catalyst, especially for less reactive amines. researchgate.net The choice of base can sometimes influence the formation of side products. researchgate.net

Kinetic studies provide quantitative insights into the reaction mechanism. Research has shown that the rate of N-Boc protection is dependent on the concentration of both the amine and this compound, consistent with a bimolecular reaction. The nature of the amine, particularly its nucleophilicity and steric hindrance, significantly affects the reaction rate. Electron-donating groups on the amine generally increase its nucleophilicity and accelerate the reaction, while bulky substituents can hinder the approach to the carbonyl carbon, slowing it down.

De-protection Mechanisms of Boc Group

The utility of the Boc protecting group lies in its stability to a wide range of reaction conditions, coupled with its facile removal under specific acidic conditions.

The tert-butoxycarbonyl group is highly susceptible to cleavage by acids, a property that is central to its application in multi-step synthesis. total-synthesis.comwikipedia.orgnih.gov The deprotection mechanism is initiated by the protonation of the carbonyl oxygen of the carbamate by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). masterorganicchemistry.comtotal-synthesis.com This protonation enhances the electrophilicity of the carbonyl carbon and facilitates the subsequent fragmentation.

The protonated carbamate then undergoes a unimolecular decomposition, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate. masterorganicchemistry.comtotal-synthesis.comcommonorganicchemistry.com The tert-butyl cation is stabilized by hyperconjugation and can be trapped by nucleophilic scavengers like anisole (B1667542) or thioanisole (B89551) to prevent unwanted side reactions, such as the alkylation of other nucleophilic sites in the molecule. wikipedia.org The carbamic acid is inherently unstable and readily decarboxylates, releasing carbon dioxide gas and furnishing the free amine. masterorganicchemistry.comcommonorganicchemistry.com The final amine product is typically obtained as its corresponding acid salt. commonorganicchemistry.com

R-NH-Boc + H⁺ → [R-NH-Boc-H]⁺ → R-NH-COOH + (CH₃)₃C⁺ → R-NH₂ + CO₂ + (CH₃)₃C⁺

Kinetic studies on the acid-catalyzed deprotection of Boc-protected amines have revealed a second-order dependence on the concentration of hydrochloric acid in a mixture of toluene (B28343) and propan-2-ol. acs.org This suggests a general acid-catalyzed mechanism involving the separation of a reversibly formed ion-molecule pair. acs.org The choice of acid and solvent system can be tailored to achieve selective deprotection in the presence of other acid-sensitive functional groups. nih.gov

Role of Scavengers in Deprotection

The removal of the tert-butoxycarbonyl (Boc) protecting group is typically achieved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid. masterorganicchemistry.comwikipedia.org The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by the loss of a stable tert-butyl carbocation. masterorganicchemistry.com This carbocation is a reactive electrophile that can lead to undesired side reactions by alkylating nucleophilic residues within the substrate, particularly in peptide synthesis. wikipedia.orgorganic-chemistry.org To prevent these side reactions, scavengers are added to the deprotection reaction mixture.

Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl carbocation than the functional groups present on the substrate. Their primary role is to trap the carbocation, thus preventing the alkylation of sensitive residues such as tryptophan, methionine, or tyrosine. The use of scavengers can lead to increased yields, reduced reaction times, and improved selectivity in deprotection reactions. wikipedia.org

The general mechanism for scavenger action involves the electrophilic attack of the tert-butyl carbocation on the scavenger molecule. For instance, anisole, a common scavenger, is alkylated by the tert-butyl cation to form tert-butylanisole. Similarly, thioanisole can be used to trap the cation. wikipedia.org Triethylsilane (TES) is another effective scavenger that acts via a reductive mechanism. It transfers a hydride to the tert-butyl cation, forming isobutane (B21531) and a silylated counter-ion. wikipedia.org The choice of scavenger depends on the specific substrate and the reaction conditions.

Table 1: Common Scavengers in Boc Deprotection and Their Proposed Mechanism of Action

Scavenger Proposed Mechanism of Action Reference
Anisole Friedel-Crafts alkylation: The aromatic ring of anisole acts as a nucleophile, attacking the tert-butyl carbocation to form tert-butylanisole. wikipedia.org
Thioanisole Similar to anisole, the sulfur atom or the aromatic ring can act as a nucleophile to trap the tert-butyl carbocation. wikipedia.org
Triethylsilane (TES) Hydride transfer: TES donates a hydride ion to the tert-butyl carbocation, resulting in the formation of isobutane gas and a triethylsilyl cation, which is subsequently quenched. wikipedia.org
Thiophenol The thiol group is a potent nucleophile that can effectively trap the tert-butyl carbocation. organic-chemistry.org
Water Can act as a scavenger by reacting with the tert-butyl carbocation to form tert-butanol. Often used in combination with other scavengers. researchgate.net
Tris(2-carboxyethyl)phosphine (TCEP) Can be used as an alternative to thiol-based scavengers. researchgate.net

Mechanistic Aspects of Other Reactions

Beyond its primary role in the protection of amines, this compound (Boc₂O) participates in a variety of other chemical transformations, the outcomes of which are often dictated by the choice of catalyst and reaction conditions.

One significant area of study involves the reaction of Boc₂O with alcohols. In the presence of Lewis acid catalysts, this reaction can be directed towards the synthesis of either tert-butyl ethers or tert-butoxycarbonyl-protected alcohols (Boc-alcohols). nih.govacs.org Mechanistic investigations have revealed that the nature of the anion associated with the Lewis acid catalyst plays a crucial role in determining the product distribution. nih.gov When Lewis acids with non-coordinating anions, such as perchlorates and triflates, are employed, the reaction predominantly yields tert-butyl ethers. nih.govacs.org The proposed mechanism suggests that the Lewis acid activates the Boc anhydride, facilitating the transfer of a tert-butyl group to the alcohol. Conversely, when catalysts with more coordinating anions like acetate (B1210297) are used, the formation of Boc-protected alcohols is favored. nih.gov

Table 2: Influence of Lewis Acid Catalyst on the Reaction of Alcohols with this compound

Lewis Acid Catalyst Predominant Product Proposed Mechanistic Role of Anion Reference
Mg(ClO₄)₂ tert-Butyl ether Perchlorate (B79767) is a highly delocalized, non-coordinating anion that promotes ether formation. nih.gov
Al(ClO₄)₃ tert-Butyl ether Similar to Mg(ClO₄)₂, the non-coordinating perchlorate anion directs the reaction towards etherification. nih.gov
Sc(OTf)₃ tert-Butyl ether The triflate anion is also highly delocalized and weakly coordinating, favoring the formation of the ether. nih.gov
Metal Acetates Boc-alcohol The acetate anion is less delocalized and can act as a nucleophile, leading to the formation of the carbonate. nih.gov

Furthermore, this compound, in conjunction with a catalyst such as 4-(dimethylamino)pyridine (DMAP), can act as a dehydrating agent. chemicalbook.com For instance, primary nitroalkanes are converted to nitrile oxides in the presence of the Boc₂O/DMAP system. chemicalbook.com Mechanistic studies on the reaction of amines and alcohols with Boc₂O and DMAP have sometimes revealed the formation of unexpected products, such as symmetrical carbonates from alcohols or isocyanates and ureas from primary amines. chemicalbook.comresearchgate.net These findings suggest the involvement of complex intermediates. In the case of reactions with secondary amines, unstable carbamic-carbonic anhydride intermediates have been isolated, which then proceed to the final N-Boc product in the presence of DMAP. acs.org The reaction of di-tert-butyl dicarbonate (B1257347) with amino acids to form N-tert-butoxycarbonyl derivatives proceeds via a nucleophilic attack of the amine on a carbonyl carbon of the anhydride, leading to a tetrahedral intermediate that subsequently collapses. vaia.com

Applications of Di Tert Butyl Carbonate in Organic Synthesis

Amino Acid and Peptide Chemistry

The synthesis of peptides and proteins relies on the precise and sequential coupling of amino acids. This process necessitates the temporary masking of the highly reactive amino group of one amino acid to prevent undesirable side reactions while its carboxyl group is coupled with the amino group of another. Di-tert-butyl carbonate excels in this role, providing a robust and easily manageable protecting group. atamanchemicals.comguidechem.com

Protection of Amino Groups in Amino Acids

The primary application of this compound in amino acid chemistry is the introduction of the Boc protecting group onto the nitrogen atom of an amino acid. vaia.comorgsyn.org This reaction, often referred to as Boc protection, proceeds through the nucleophilic attack of the amino group on one of the carbonyl carbons of the Boc anhydride (B1165640). vaia.commasterorganicchemistry.com The resulting tetrahedral intermediate collapses, releasing tert-butanol (B103910) and carbon dioxide as byproducts, to form the N-Boc-protected amino acid. atamanchemicals.comcommonorganicchemistry.com

The reaction is typically carried out under mild conditions, often in aqueous or organic solvents in the presence of a base like sodium bicarbonate or 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgchemicalbook.com The Boc group is stable to most bases and nucleophiles, a crucial property that allows for subsequent chemical transformations on other parts of the amino acid molecule without affecting the protected amino group. wikipedia.orgbzchemicals.com When the protection is no longer needed, the Boc group can be readily cleaved under moderately acidic conditions, for instance, with trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent. wikipedia.orgchemicalbook.comyoutube.com

Table 1: Conditions for Boc Protection and Deprotection of Amino Acids

Process Reagents Typical Solvents Byproducts
Protection This compound, Base (e.g., NaHCO₃, DMAP)Water, Acetonitrile (B52724), Dichloromethane (B109758)tert-Butanol, Carbon Dioxide
Deprotection Strong Acid (e.g., TFA, HCl)Dichloromethane, Methanol (B129727)tert-Butyl cation, Carbon Dioxide

Solid-Phase Peptide Synthesis (SPPS)

This compound is a cornerstone of one of the two major strategies in solid-phase peptide synthesis (SPPS), namely the Boc/Bzl protection scheme. peptide.combeilstein-journals.org In this methodology, the N-terminal amino group of the growing peptide chain, which is anchored to a solid support, is protected with the Boc group. atamanchemicals.combzchemicals.com The side chains of trifunctional amino acids are typically protected with benzyl-based (Bzl) groups. peptide.com

The SPPS cycle involves the deprotection of the N-terminal Boc group using an acid, followed by the coupling of the next Boc-protected amino acid. This cycle is repeated until the desired peptide sequence is assembled. The use of the Boc group is advantageous due to its acid lability, which allows for its removal without cleaving the more acid-stable benzyl-based side-chain protecting groups or the linkage of the peptide to the resin. peptide.combeilstein-journals.org This orthogonality of protecting groups is fundamental to the success of SPPS. wikipedia.orgbzchemicals.com Once the peptide synthesis is complete, a strong acid, such as hydrogen fluoride (B91410) (HF), is used to simultaneously cleave the peptide from the solid support and remove all the side-chain protecting groups. nih.gov

Dipeptide Synthesis

The utility of this compound extends to the synthesis of dipeptides, the shortest peptide chains. In a one-pot procedure, this compound can serve a dual role as both a protecting and an activating agent. tandfonline.comtandfonline.com In this approach, one equivalent of Boc anhydride is used to protect the amino group of the first amino acid. A second equivalent then activates the carboxylic acid group of the same amino acid, likely through the formation of a mixed anhydride intermediate. tandfonline.comresearchgate.net This activated species can then react with a second, C-terminally protected amino acid to form the peptide bond, yielding a dipeptide. tandfonline.com This method offers a convenient and efficient route for dipeptide synthesis with a simple purification process. tandfonline.com

Pharmaceutical Chemistry and Drug Development

The principles of amino group protection using this compound are extensively applied in the synthesis of pharmaceuticals. Many drug molecules are complex organic structures that require multi-step syntheses, where the protection of reactive functional groups is paramount to achieving the desired final product with high purity and yield. guidechem.comactylis.com

Synthesis of Drug Intermediates and Active Pharmaceutical Ingredients (APIs)

This compound is a key reagent in the manufacture of active pharmaceutical ingredients (APIs) and their intermediates. actylis.com The introduction of the Boc group allows for the selective modification of other parts of a molecule without interference from a reactive amino group. wikipedia.orgguidechem.com This is particularly crucial in the synthesis of complex drug molecules where multiple functional groups are present. The stability of the Boc group under various reaction conditions, coupled with its straightforward removal, makes it an ideal choice for protecting amines during the synthesis of pharmaceutical intermediates. echemi.com This ensures the purity of the final drug product by preventing the formation of unwanted side products. echemi.com

Modification of Biomolecules for Drug Delivery and Gene Therapy

This compound ((Boc)₂O) serves as a crucial reagent in the modification of biomolecules, a field with significant implications for drug delivery and gene therapy. Its primary role lies in the protection of amine groups within biomolecules such as amino acids, peptides, and nucleotides. bzchemicals.combzchemicals.comorgsyn.org This protection strategy is fundamental for preventing undesirable side reactions at the amine sites during subsequent chemical modifications. bzchemicals.com

The tert-butoxycarbonyl (Boc) protecting group, introduced by (Boc)₂O, is stable under a wide range of reaction conditions, yet it can be readily removed under mildly acidic conditions, ensuring the integrity of the biomolecule. bzchemicals.comwikipedia.org This orthogonality allows for selective manipulation of other functional groups present in the biomolecule. For instance, in the synthesis of complex peptides or modified nucleic acids intended for therapeutic use, the Boc group ensures that the amine functionalities remain inert while other parts of the molecule are being altered. bzchemicals.comresearchgate.net

The application of (Boc)₂O extends to the synthesis of dipeptides where it can act as both a protecting and activating agent. researchgate.netresearchgate.net This dual functionality streamlines the synthetic process, which is advantageous in the development of peptide-based drug delivery systems. By facilitating the formation of peptide bonds in a controlled manner, (Boc)₂O contributes to the construction of well-defined biomolecular conjugates. researchgate.netresearchgate.net

Polymer Chemistry and Materials Science

This compound has found diverse applications in the realm of polymer chemistry and materials science, contributing to the development of various polymeric materials with tailored properties.

As a Polymer Blowing Agent

This compound is utilized as a chemical blowing agent in the production of polymer foams. wikipedia.org Its application stems from its thermal decomposition, which generates gaseous products, primarily carbon dioxide, that create a cellular structure within the polymer matrix. wikipedia.orgosti.gov This process is particularly valuable in the fabrication of epoxy foams. osti.gov The decomposition of (Boc)₂O can be catalyzed by tertiary amines, which can also facilitate the epoxy cure reaction, providing a synergistic effect in the foaming and curing processes. osti.gov The controlled release of gas from (Boc)₂O decomposition is a key factor in achieving a uniform cell structure and desired foam density. osti.gov

PropertyDescriptionReference
Function Chemical Blowing Agent wikipedia.org
Mechanism Thermal decomposition to gaseous products wikipedia.orgosti.gov
Primary Gas Carbon Dioxide osti.gov
Application Production of polymer foams, e.g., epoxy foams osti.gov

Protection of Amine Groups in Polymerization

The protection of amine functional groups is a critical step in many polymerization processes to prevent unwanted side reactions and to control the polymer architecture. This compound is widely employed for this purpose, converting primary and secondary amines into their corresponding N-tert-butoxycarbonyl (Boc) derivatives. bzchemicals.comfishersci.co.uk These Boc-protected amines are significantly less nucleophilic and are stable to many non-acidic reaction conditions used in polymerization. bzchemicals.com

This protective strategy is essential in the synthesis of polymers where the amine groups are intended to be deprotected in a later step to provide specific functionalities to the final material. The Boc group can be removed under acidic conditions, regenerating the amine for further reactions or to impart desired properties such as hydrophilicity or sites for cross-linking. wikipedia.orgcommonorganicchemistry.com

FeatureDescriptionReference
Reagent Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) fishersci.co.uk
Protected Group N-tert-butoxycarbonyl (Boc) bzchemicals.com
Reaction Condition Aqueous or anhydrous conditions with a base bzchemicals.comorganic-chemistry.org
Deprotection Mildly acidic conditions wikipedia.orgcommonorganicchemistry.com

Synthesis of Hyperbranched Polycarbonates

This compound and its derivatives play a role in the synthesis of hyperbranched polycarbonates (HBPCs). These highly branched three-dimensional polymers exhibit unique properties such as low viscosity and high solubility. One approach involves the A₂ + B₃ polymerization, where a dicarbonate derivative acts as the A₂ monomer. For instance, di-tert-butyl tricarbonate has been used in conjunction with a B₃ monomer like 1,1,1-tris(4-hydroxyphenyl)ethane (B1294721) to produce HBPCs. researchgate.netrsc.orgresearchmap.jp The stoichiometry of the monomers can be adjusted to control the degree of branching and the nature of the terminal functional groups. researchgate.net

Another strategy for creating HBPCs involves the use of di-tert-butyl dicarbonate in conjunction with diols and triols, catalyzed by agents like 4-dimethylaminopyridine (DMAP) or lithium acetylacetonate. rsc.org This one-pot synthesis offers an eco-friendly route to HBPCs with high molar masses and a high content of hydroxyl end groups. rsc.org

Monomer SystemResulting PolymerKey FeaturesReference
Di-tert-butyl tricarbonate (A₂) + 1,1,1-tris(4-hydroxyphenyl)ethane (B₃)Hyperbranched Polycarbonate (HBPC)Controllable degree of branching and terminal groups. researchgate.netrsc.orgresearchmap.jp
Di-tert-butyl dicarbonate + Diols/TriolsLinear and Hyperbranched PolycarbonatesOne-pot synthesis, high molar masses, high hydroxyl end group content. rsc.org

Synthesis of Poly(α-amino acid)s

This compound is instrumental in the synthesis of poly(α-amino acid)s (PAAs), which are biodegradable polymers with applications in the biomedical field. whiterose.ac.uk The synthesis often proceeds through the formation of N-carboxyanhydrides (NCAs) from α-amino acids. A related compound, di-tert-butyl tricarbonate, has been shown to be an effective reagent for the facile synthesis of NCAs. scilit.com The subsequent ring-opening polymerization of these NCAs leads to the formation of high molecular weight PAAs.

The Boc protecting group, introduced by (Boc)₂O, is a cornerstone in the solid-phase peptide synthesis (SPPS) of polypeptides, which are essentially sequence-controlled PAAs. researchgate.net By protecting the α-amino group of amino acids, (Boc)₂O allows for the stepwise and controlled addition of amino acid residues to a growing peptide chain. bzchemicals.comorgsyn.org

Other Synthetic Transformations

Beyond its well-established roles, this compound participates in a variety of other synthetic transformations. It can act as a dehydrating agent, for example, in the conversion of primary nitroalkanes to nitrile oxides, a reaction that is critically dependent on the presence of a catalyst like 4-dimethylaminopyridine (DMAP). chemicalbook.com

Furthermore, (Boc)₂O is employed in the synthesis of various heterocyclic compounds. For instance, it is used in a one-pot strategy for the carbonylation of diamines to form cyclic ureas, such as benzimidazolones, under metal-free and environmentally friendly conditions. rsc.org In some reactions, it can also serve as an activating group for carboxylic acids, facilitating the formation of amides and esters. researchgate.netresearchgate.net The reaction of alcohols with (Boc)₂O can be directed towards the synthesis of either tert-butyl ethers or Boc-protected alcohols, depending on the choice of the Lewis acid catalyst. nih.gov

Protection of Alcohols as Boc Derivatives

The protection of alcohols is a fundamental strategy in multi-step organic synthesis to prevent unwanted reactions. This compound serves as an effective reagent for the tert-butoxycarbonylation of alcohols, converting them into their corresponding Boc derivatives. This transformation is typically facilitated by a catalyst. For instance, the use of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) in conjunction with this compound allows for the efficient protection of alcohols. chemicalbook.com Research has shown that the reaction of cinnamyl alcohol with this compound and DMAP in acetonitrile at room temperature yields the expected O-Boc derivative. chemicalbook.com

Lewis acids can also catalyze the Boc protection of alcohols. sudanchemical.com This method provides an alternative route for the formation of tert-butyl carbonates from alcohols. The reaction conditions for the protection of alcohols using this compound are generally mild, making this method compatible with a variety of sensitive functional groups.

Table 1: Examples of Alcohol Protection using this compound

Alcohol Substrate Catalyst/Reagent Solvent Product Yield (%) Reference
Cinnamyl alcohol DMAP Acetonitrile Cinnamyl tert-butyl carbonate Not specified chemicalbook.com
Various alcohols Lewis Acid Not specified tert-Butyl carbonate derivative Not specified sudanchemical.com

Dehydrating Agent in Organic Reactions

This compound can function as a dehydrating agent in certain organic reactions. atamanchemicals.com This application is particularly notable in reactions involving carboxylic acids and primary nitroalkanes. chemicalbook.comatamanchemicals.com When this compound reacts with these substrates, it facilitates the removal of a water molecule. For the conversion of primary nitroalkanes to nitrile oxides, the presence of a catalyst like 4-(Dimethylamino)pyridine (DMAP) is often essential for the reaction to proceed. chemicalbook.com

The dehydrating property of this compound stems from its reactivity, where it is consumed in the process, leading to the formation of tert-butanol and carbon dioxide as byproducts. atamanchemicals.com This characteristic makes it a useful reagent in specific synthetic contexts where the removal of water is required to drive a reaction to completion.

Reaction with Carboxylic Acids

The reaction of this compound with carboxylic acids is a versatile process that can lead to the formation of esters and anhydrides. thieme-connect.comresearchgate.net When a carboxylic acid is treated with this compound in the presence of a catalytic amount of N,N'-dimethylaminopyridine (DMAP), the corresponding tert-butyl ester can be synthesized. researchgate.net This method is advantageous due to the volatile nature of the byproducts, tert-butanol and carbon dioxide, which simplifies product purification. researchgate.net

Furthermore, the reaction can be directed towards the synthesis of carboxylic anhydrides. By adjusting the stoichiometry, specifically using a 2:1 molecular ratio of the carboxylic acid to this compound, the corresponding anhydride can be obtained in good to excellent yields. thieme-connect.com The reaction mechanism is believed to involve the formation of a mixed anhydride intermediate, which then reacts further to yield the final product. The use of weak Lewis acids, such as magnesium chloride, can also catalyze the reaction between carboxylic acids and dicarbonates to form esters. thieme-connect.com

Table 2: Synthesis of Esters and Anhydrides from Carboxylic Acids using this compound

Carboxylic Acid Reagents Product Type Yield (%) Reference
Various Carboxylic Acids (BOC)₂O, DMAP (cat.) Ester High researchgate.net
Various Carboxylic Acids (BOC)₂O (0.5 equiv.) Anhydride Good to Excellent thieme-connect.com
3-Phenylpropanoic acid (BOC)₂O, Mg(ClO₄)₂ (cat.) Methyl Ester* 93 thieme-connect.com

*In the presence of methanol.

Synthesis of Thiocarbamide Derivatives

This compound plays a crucial role in the synthesis of substituted thiocarbamide derivatives by first acting as a protecting group for an amino functionality. gsconlinepress.comgsconlinepress.com In a typical synthetic route, an aniline, such as 3-chloroaniline, is first protected with di-tert-butyl dicarbonate to form the Boc-protected aniline. gsconlinepress.comgsconlinepress.com This intermediate then undergoes a condensation reaction with various substituted thioureas to yield the N-Boc protected thiocarbamide derivative. gsconlinepress.comgsconlinepress.com The final step involves the deprotection of the Boc group to afford the desired 3-(substitutedthiocarbamido)-aniline derivatives. gsconlinepress.com This multi-step process highlights the utility of the Boc group in facilitating transformations that might otherwise be complicated by the presence of a free amino group.

Researchers have successfully synthesized and characterized a series of these derivatives using spectroscopic methods such as 1H-NMR, 13C-NMR, FT-IR, and LCMS. gsconlinepress.comgsconlinepress.com For example, the formation of the thiocarbamide is supported by the appearance of a singlet peak for the CSNH proton in the 1H NMR spectra between 7.51-7.53 ppm and a signal for the C=S carbon around 152.4 ppm in the 13C NMR spectra. gsconlinepress.com

Formation of Carbamates and Ureas via Curtius Rearrangement

This compound is a key reagent in a one-pot Curtius rearrangement protocol for the synthesis of carbamates and ureas from carboxylic acids. organic-chemistry.orgacs.orgorganic-chemistry.org This process involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide (B81097), which generates an acyl azide intermediate. organic-chemistry.orgacs.orgresearchgate.net The acyl azide then undergoes a thermal or catalyzed rearrangement to form an isocyanate. organic-chemistry.orgacs.org This highly reactive isocyanate is subsequently trapped in situ by an alcohol to yield a carbamate (B1207046) or by an amine to produce a urea. organic-chemistry.orgacs.orgorganic-chemistry.org

This method is particularly valuable for the synthesis of Boc-protected amines directly from carboxylic acids. researchgate.net The reaction conditions are generally mild and compatible with a wide range of functional groups, making it a versatile tool in organic synthesis. acs.org For instance, various aromatic carboxylic acids have been successfully converted into their corresponding protected anilines and ureas using this approach. organic-chemistry.orgacs.org

Table 3: Examples of Curtius Rearrangement using this compound

Carboxylic Acid Trapping Agent Product Type Yield (%) Reference
Aromatic Carboxylic Acids Alkoxide Aromatic Carbamate Not specified organic-chemistry.orgacs.org
Aromatic Carboxylic Acids Amine Aromatic Urea Not specified organic-chemistry.orgacs.org
Aliphatic Carboxylic Acids tert-Butanol (from Boc₂O) Boc-protected Amine High researchgate.net

Activating Agent in Amide and Ester Formation

Beyond its role as a protecting group, this compound can also function as an activating agent for carboxylic acids, facilitating the formation of amides and esters. researchgate.nettandfonline.com In the presence of a catalytic amount of a base like 4-(dimethylamino)pyridine (DMAP), this compound activates the carboxyl group, making it susceptible to nucleophilic attack by an amine or an alcohol. researchgate.nettandfonline.com

This activation strategy has been successfully employed in a one-pot procedure for the synthesis of dipeptides, where this compound serves dual roles as both a protecting and an activating agent. tandfonline.com Similarly, stoichiometric mixtures of carboxylic acids and alcohols can be converted to their corresponding esters under mild conditions using this compound and catalytic DMAP. researchgate.net This method offers a significant advantage over other coupling methods due to the formation of volatile byproducts (tert-butanol and CO₂), which simplifies the purification process. researchgate.net

Selective Cleavage of Boc Groups

The strategic removal, or deprotection, of the Boc group is a critical step in many synthetic sequences. The acid-labile nature of the Boc group allows for its selective cleavage under acidic conditions. bzchemicals.comwikipedia.org Strong acids such as trifluoroacetic acid (TFA), either neat or in a solvent like dichloromethane, or hydrogen chloride (HCl) in methanol are commonly used for this purpose. wikipedia.orgchemeurope.com

The mechanism of cleavage involves the protonation of the carbonyl oxygen of the carbamate, followed by the loss of the stable tert-butyl cation. organic-chemistry.org This cation can potentially alkylate other nucleophilic sites in the molecule, a side reaction that can be suppressed by the addition of scavengers like anisole (B1667542) or thioanisole (B89551). wikipedia.org

Selective deprotection of the Boc group in the presence of other acid-sensitive protecting groups is a significant challenge. However, various methods have been developed to achieve this selectivity. For instance, using aluminum chloride (AlCl₃) can allow for the selective removal of the N-Boc group. bzchemicals.combzchemicals.com Other mild methods for Boc deprotection include the use of trimethylsilyl (B98337) iodide in acetonitrile followed by methanol and oxalyl chloride in methanol. wikipedia.orgnih.gov A simple and efficient method for the selective cleavage of a di-tert-butylimidodicarbonate to a mono-Boc compound under basic conditions has also been reported. umich.edu

Table 4: Reagents for Selective Boc Group Cleavage

Reagent Conditions Selectivity/Notes Reference
Trifluoroacetic Acid (TFA) Neat or in Dichloromethane Standard strong acid deprotection wikipedia.org
Hydrogen Chloride (HCl) In Methanol Common acidic deprotection chemeurope.com
Aluminum Chloride (AlCl₃) Not specified Selective cleavage in the presence of other groups bzchemicals.combzchemicals.com
Trimethylsilyl Iodide Acetonitrile, then Methanol Mild and versatile wikipedia.org
Oxalyl Chloride Methanol, Room Temperature Mild conditions nih.gov
Cesium Carbonate (Cs₂CO₃) Acetonitrile, 70 °C Selective cleavage of one Boc from a di-Boc protected amine umich.edu

Advanced Research Topics and Future Directions

Catalytic Approaches in Boc Protection and Deprotectionnih.govcommonorganicchemistry.comdergipark.org.tr

The development of efficient catalytic systems for both the introduction and removal of the Boc group is a significant area of contemporary research. These efforts aim to reduce reaction times, lower catalyst loading, and improve product yields and purity.

Use of Lewis Acid Catalystsdergipark.org.trnih.gov

Lewis acids have emerged as effective catalysts for Boc protection and deprotection reactions. mcours.net Their ability to activate the di-tert-butyl dicarbonate (B1257347) molecule or the protected substrate facilitates nucleophilic attack and subsequent transformation.

A variety of Lewis acids have been investigated for the N-tert-butoxycarbonylation of amines. nih.gov These include metal salts such as Yb(OTf)₃, which has been shown to catalyze the formation of tert-butyl ethers from alcohols and Boc₂O. nih.govresearchgate.net The choice of Lewis acid can significantly influence the reaction outcome. For instance, the reaction of alcohols with Boc₂O can lead to either tert-butyl ethers or Boc-protected alcohols, with the product distribution being heavily dependent on the anionic part of the Lewis acid salt. researchgate.net Salts with highly delocalized negative charges, like perchlorates and triflates, tend to favor ether formation, whereas those with less delocalized anions, such as acetates, primarily yield the Boc-protected alcohol. researchgate.net

Furthermore, cerium(III) chloride has been reported as a Lewis acid for the selective deprotection of tert-butyl esters in the presence of N-Boc protecting groups. organic-chemistry.org Other Lewis acids like BiCl₃ and Zn(OAc)₂ have been used to facilitate the introduction of the Boc group onto phenols. tandfonline.com The development of new and more efficient Lewis acid catalysts, including reusable solid-supported catalysts like mesoporous silica-supported Er(III), continues to be an active area of research. researchgate.net

Brønsted Acidic Ionic Liquid Catalysisnih.govcommonorganicchemistry.com

Brønsted acidic ionic liquids (BAILs) have gained prominence as environmentally benign and recyclable catalysts for a range of organic transformations, including the N-Boc protection of amines. researchgate.net These catalysts offer the advantages of both homogeneous and heterogeneous catalysis, such as high efficiency, selectivity, and ease of separation and reuse. researchgate.net

One notable example is 1-methylimidazolium (B8483265) tetrafluoroborate (B81430) ([(HMIm)BF₄]), which has been successfully employed for the chemoselective N-Boc protection of various amines, including optically pure amino alcohols and amino acid esters. researchgate.net The reaction proceeds under mild, solvent-free conditions, affording high yields of the corresponding N-Boc derivatives. researchgate.net The catalytic activity of BAILs is attributed to their ability to activate the di-tert-butyl dicarbonate molecule through hydrogen bonding, making the carbonyl group more susceptible to nucleophilic attack by the amine. organic-chemistry.org

Another example is 1,1,3,3-tetramethylguanidinium acetate (B1210297) ([TMG][Ac]), a protic ionic liquid that has been shown to be an efficient and recyclable catalyst for the Boc protection of amines under solvent-free conditions at room temperature. academie-sciences.fr This method is highly chemoselective and avoids common side reactions. academie-sciences.fr

Chemo- and Regioselectivity in Reactionsnih.govcommonorganicchemistry.comacs.orgasianpubs.org

Achieving high levels of chemo- and regioselectivity is a critical challenge in the synthesis of complex molecules with multiple functional groups. Research in this area focuses on developing methods that allow for the selective protection of one functional group in the presence of others.

For instance, methods have been developed for the selective mono-N-Boc protection of structurally diverse amines using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as both a solvent and a catalyst. organic-chemistry.org This approach prevents side reactions like the formation of isocyanates and ureas. organic-chemistry.org In the case of polyamines, selective protection of primary amines can be achieved using specific reagents and conditions. jk-sci.com

The chemoselectivity of O-Boc protection of phenols over aliphatic alcohols has also been demonstrated. mcours.net In reactions involving substrates with both phenolic and aliphatic hydroxyl groups, only the phenol (B47542) is protected under specific water-mediated, catalyst-free conditions. mcours.net Furthermore, the selective cleavage of secondary N-Boc groups in the presence of primary N-Boc groups has been reported using ZnBr₂ in dichloromethane (B109758). jkchemical.com

Recent research has also demonstrated the novel role of tert-butyl carbonate, derived from Boc₂O, as a nucleophile in epoxide ring-opening reactions. acs.org The selectivity of this reaction to form N-aryl-5-substituted-2-oxazolidinones is highly dependent on the reaction conditions, particularly the choice of base and the presence of additives. acs.org

Optimization of Reaction Conditions for Enhanced Efficiency and Puritymcours.net

The optimization of reaction conditions is crucial for maximizing the efficiency and purity of products in Boc protection and deprotection reactions. This involves a systematic study of parameters such as solvent, temperature, reaction time, and stoichiometry.

For example, in the thermal deprotection of N-Boc protected amines, the choice of solvent has a significant impact on reaction efficiency. acs.org Trifluoroethanol (TFE) and methanol (B129727) have been found to be more effective solvents than tetrahydrofuran (B95107) (THF) or toluene (B28343) for this transformation. acs.org By carefully tuning the temperature and residence time in a continuous flow system, high yields of the deprotected amines can be achieved. acs.org

The amount of aqueous media in water-mediated reactions also plays a critical role. tandfonline.com For the O-Boc protection of phenols, a minimal amount of a water-acetone mixture is required for optimal reaction rates, while an excess of water can slow down the reaction. tandfonline.commcours.net Similarly, in the synthesis of N-aryl-5-substituted-2-oxazolidinones, the equivalents of di-tert-butyl dicarbonate and the choice of base are critical for optimizing the yield and selectivity of the reaction. acs.org

Development of More Efficient and Greener Deprotection Methodsmcours.net

There is a continuous drive to develop more efficient and environmentally friendly methods for the deprotection of Boc-protected compounds. Traditional methods often rely on strong acids like trifluoroacetic acid (TFA), which can be harsh and generate significant waste. mcours.netnih.gov

Greener alternatives include the use of water as a catalyst for the deprotection of N-Boc groups at elevated temperatures. mcours.net This method is simple, requires no additional reagents, and offers excellent yields. mcours.net Aqueous phosphoric acid has also been identified as a mild, selective, and environmentally benign reagent for the deprotection of tert-butyl carbamates, esters, and ethers. organic-chemistry.org

Other innovative approaches include thermolytic cleavage under continuous flow conditions, which can be optimized for high efficiency and selectivity. acs.org The use of recyclable catalysts, such as Brønsted acidic ionic liquids and solid-supported Lewis acids, also contributes to the development of greener deprotection protocols. researchgate.netresearchgate.net Furthermore, methods utilizing oxalyl chloride in methanol have been developed for the rapid deprotection of N-Boc substrates in good to excellent yields. nih.gov

Spectroscopic Analysis in Mechanistic Studiesresearchgate.net

Spectroscopic techniques play a pivotal role in elucidating the mechanisms of reactions involving di-tert-butyl carbonate. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry are essential for identifying reaction intermediates and final products, thereby providing insights into the reaction pathways.

For instance, in the reaction of di-tert-butyl dicarbonate with amines and alcohols, spectroscopic analysis has been instrumental in identifying unusual products and unstable intermediates, such as carbonic-carbonic and carbamic-carbonic anhydrides. researchgate.net These findings have helped to explain the formation of symmetrical carbonates and N-Boc products. researchgate.net

In a study on the synthesis of a Schiff base derivative, FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry were used to characterize the final product. dergipark.org.tr The ¹³C NMR spectrum was particularly useful in confirming the formation of the imine and the presence of the Boc-protecting group. dergipark.org.tr Similarly, in the epoxide ring-opening reaction with tert-butyl carbonate, the absence of a carbonyl carbon signal from the Boc group in the ¹³C NMR spectrum of a side product provided indirect support for the proposed reaction mechanism. acs.org

Safety, Handling, and Environmental Considerations in Academic Research

Hazard Identification and Classification (Flammability, Irritation, Toxicity)

Di-tert-butyl carbonate is a chemical compound that requires careful handling due to its significant health and physical hazards. It is classified based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) and presents risks of flammability, irritation, and toxicity.

Flammability: The compound is classified as a flammable liquid (Category 3) or a flammable solid (Category 2). aksci.compeptide.comdcfinechemicals.comthermofisher.com This dual classification is due to its low melting point of 22-24°C, meaning it can exist as either a solid or liquid at or near room temperature. fishersci.at It has a flash point of approximately 37°C (99°F). peptide.comcarlroth.comvolochem.com The vapors of this compound can form explosive mixtures with air, and since the vapors are heavier than air, they can travel a considerable distance to an ignition source and flash back. peptide.comscbt.com

Irritation: this compound is a known irritant. It is classified as causing skin irritation (Category 2) and can cause serious eye damage (Category 1) or serious eye irritation (Category 2). aksci.comdcfinechemicals.comthermofisher.comcarlroth.com Contact with the skin may lead to inflammation, characterized by itching, scaling, reddening, or blistering. aksci.com It is also categorized as a specific target organ toxicant for single exposure (Category 3), causing respiratory tract irritation. aksci.comthermofisher.comvolochem.comalphachemika.co

Toxicity: The most severe toxicological concern for this compound is its acute inhalation toxicity, where it is classified as Category 1 or 2, with the hazard statement "Fatal if inhaled". aksci.compeptide.comdcfinechemicals.comthermofisher.comcarlroth.com The median lethal concentration (LC50) in rats is approximately 100 mg/m³ for a 4-hour exposure, a toxicity level comparable to that of phosgene (B1210022). aksci.compeptide.comcdhfinechemical.comwikipedia.org While the oral toxicity is low (LD50 > 5000 mg/kg in rats), the substance is also classified as a skin sensitizer (B1316253) (Category 1), which means it can cause an allergic skin reaction upon contact. aksci.comdcfinechemicals.comthermofisher.comcdhfinechemical.comnovachem.com.au

Hazard ClassCategoryHazard Statement
Flammable Liquid / SolidCategory 3 / 2H226: Flammable liquid and vapor / H228: Flammable solid
Acute Toxicity, InhalationCategory 1 or 2H330: Fatal if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 1 or 2H318: Causes serious eye damage / H319: Causes serious eye irritation
Skin SensitizationCategory 1H317: May cause an allergic skin reaction
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Safe Handling and Storage Protocols

Given its hazardous properties, strict adherence to safe handling and storage protocols is mandatory in an academic research setting.

Appropriate PPE must be worn at all times when handling this compound to minimize exposure.

Eye/Face Protection : Tightly fitting safety goggles or chemical splash-resistant glasses approved under government standards such as NIOSH (US) or EN 166 (EU) are required. aksci.com In situations with a higher risk of splashing, a face shield may be necessary. aksci.com

Respiratory Protection : All work should be conducted in a way that avoids the generation of vapors or mists. If there is a risk of inhalation, approved respiratory protection must be used. aksci.compeptide.com For emergencies or situations with high concentrations of vapor, a self-contained breathing apparatus (SCBA) is required. dcfinechemicals.comnovachem.com.au

To mitigate the significant inhalation hazard, this compound must be handled with adequate ventilation.

Work should only be performed in a well-ventilated area or outdoors. aksci.compeptide.com

For all laboratory procedures, the use of a properly functioning chemical fume hood is essential to control exposure and prevent the release of vapors into the work environment. thermofisher.comcarlroth.commbard.org The fume hood should be monitored to ensure it maintains the proper face velocity. mbard.org

The flammability of this compound necessitates rigorous fire and explosion prevention measures.

Keep the compound away from all sources of ignition, including heat, sparks, open flames, and hot surfaces. aksci.compeptide.comcarlroth.com A strict "No Smoking" policy must be enforced in areas where it is handled or stored. aksci.comvolochem.com

Use only explosion-proof electrical, ventilating, and lighting equipment. aksci.compeptide.com

All tools and equipment used must be of a non-sparking design. peptide.comvolochem.com

To prevent the buildup of static electricity, containers and receiving equipment must be grounded and bonded during transfer. peptide.comcarlroth.comchemicalbook.com

Be aware that sealed containers may rupture if heated due to pressure buildup. fishersci.atnovachem.com.au

Proper storage is crucial for maintaining the stability of this compound and preventing hazardous situations.

Storage Conditions : Store in a tightly closed container in a cool, dry, and well-ventilated area. aksci.compeptide.comthermofisher.comnovachem.com.au The recommended storage temperature is between 2°C and 8°C. peptide.comthermofisher.com The storage area should be locked to restrict access to authorized personnel only. carlroth.comnovachem.com.au The compound is sensitive to moisture and light. thermofisher.com Slow decomposition in the presence of moisture can release carbon dioxide, leading to a dangerous buildup of pressure in sealed containers; for this reason, storage in plastic bottles is often recommended over glass. wikipedia.org

Incompatibilities : this compound is incompatible with strong oxidizing agents, reducing agents, acids, and bases. aksci.compeptide.com It must be stored away from these materials.

Protocol AreaKey Requirements
PPESafety goggles, chemical-resistant gloves (nitrile/butyl), lab coat, respiratory protection as needed.
VentilationMandatory use of a chemical fume hood; ensure good general ventilation.
Fire PreventionKeep away from ignition sources; use explosion-proof/non-sparking equipment; ground all containers.
StorageStore at 2-8°C in a tightly sealed container; keep in a cool, dry, well-ventilated, locked area away from incompatibles.

Emergency Procedures and First Aid

In the event of accidental exposure or a spill, immediate and appropriate action must be taken.

General Advice : In case of an accident, immediately remove all contaminated clothing and seek medical attention. aksci.comdcfinechemicals.com Provide the Safety Data Sheet (SDS) to the responding medical personnel. aksci.comthermofisher.com

Inhalation : If inhaled, immediately move the person to fresh air and keep them in a position comfortable for breathing. thermofisher.comnovachem.com.au If the person is not breathing, trained personnel should provide artificial respiration. aksci.comthermofisher.comnovachem.com.au Call a poison center or physician immediately. carlroth.comnovachem.com.au

Skin Contact : Immediately take off all contaminated clothing and rinse the affected skin with plenty of water or shower. aksci.comnovachem.com.au If skin irritation or a rash develops, seek medical advice. aksci.com

Eye Contact : Immediately rinse the eyes cautiously with plenty of water for several minutes. novachem.com.au If contact lenses are worn, remove them if it is easy to do so and continue rinsing. novachem.com.au It is critical to call an ophthalmologist or a poison center/physician immediately. dcfinechemicals.comnovachem.com.au

Ingestion : If swallowed, rinse the mouth with water. aksci.com Do not induce vomiting. aksci.comdcfinechemicals.com Consult a physician for guidance. aksci.comnovachem.com.au

Waste Disposal Considerations and Environmental Impact

In an academic research setting, this compound and materials contaminated with it are typically classified as hazardous waste. vumc.orgvanderbilt.edu Proper disposal is not merely a suggestion but a strict requirement governed by safety protocols and environmental regulations. Laboratory personnel must handle all waste chemical solids, liquids, or containerized gases as hazardous unless explicitly confirmed otherwise by an institution's environmental health and safety office. vumc.org

Standard procedure dictates that hazardous waste, including this compound, must not be disposed of via sanitary sewers, drains, or by evaporation in fume hoods. vanderbilt.edu Instead, it must be collected through a designated hazardous waste collection program. vumc.org Researchers should accumulate the waste in appropriately labeled, sealed, and non-reactive containers within a designated satellite accumulation area in the laboratory. cwu.edu Spilled chemicals and any materials used for the cleanup, such as absorbents, must also be treated as hazardous waste and disposed of through the same official channels. vanderbilt.edu While specific regulations may vary, one safety data sheet classifies Di-tert-butyl dicarbonate (B1257347) as non-environmentally hazardous according to transport regulations, but this does not permit indiscriminate disposal. carlroth.com

Empty containers that held this compound should be managed carefully. If the chemical is classified as an acute hazardous waste, the container must be triple-rinsed with a suitable solvent; this rinseate must then be collected as hazardous waste before the container can be discarded as regular trash after defacing the labels. vumc.org For non-acute hazardous waste, emptying the container thoroughly may be sufficient before disposal. vanderbilt.edu

By-products and Their Management (CO2, tert-butanol)

The primary use of this compound is in the "Boc-protection" of amines, a fundamental reaction in peptide synthesis and other areas of organic chemistry. guidechem.comwikipedia.org This reaction, while efficient, generates two main by-products: carbon dioxide (CO₂) and tert-butanol (B103910). commonorganicchemistry.comcommonorganicchemistry.com

The reaction mechanism involves the amine attacking the Di-tert-butyl dicarbonate, which leads to the formation of an unstable intermediate, tert-butyl bicarbonate. This intermediate readily decomposes into gaseous carbon dioxide and tert-butanol (or tert-butoxide, which is then protonated to tert-butanol). commonorganicchemistry.comcommonorganicchemistry.com

Management of By-products:

Carbon Dioxide (CO₂): As a gas, carbon dioxide is typically evolved directly from the reaction mixture. It is crucial to perform these reactions in a well-ventilated fume hood and never in a sealed or closed system to prevent pressure buildup. commonorganicchemistry.comcommonorganicchemistry.com

tert-Butanol: This alcohol is a common organic solvent and remains in the reaction mixture. Post-reaction, during the workup and purification phases, it becomes part of the liquid waste stream. Like this compound itself, tert-butanol and the solvents used to separate it from the desired product must be collected as hazardous chemical waste. vumc.orgvanderbilt.edu It should not be poured down the drain. yale.edu The production of tert-butanol contributes to the waste stream and has its own environmental considerations, as it can be released into the environment through various industrial waste streams. epa.gov

Below is a table summarizing the properties and disposal considerations for the primary by-products of Boc-protection reactions.

By-productChemical FormulaPhysical State at STPManagement in LabDisposal Route
Carbon DioxideCO₂GasEvolved during reactionVented in a fume hood
tert-ButanolC₄H₁₀OLiquidCollected with solvent wasteHazardous Waste Program

Green Chemistry Principles in Industrial Production

The industrial synthesis and application of this compound are increasingly being evaluated through the lens of green chemistry, which aims to reduce or eliminate the use and generation of hazardous substances. bizngo.orgnih.gov

Historically, a common commercial route to this compound involved highly toxic phosgene gas. wikipedia.orgorgsyn.org This process directly contravenes Green Chemistry Principle #3: "Less Hazardous Chemical Synthesis". essentialchemicalindustry.org Modern industrial methods have shifted towards safer alternatives that align better with green principles. One prevalent greener method involves reacting sodium tert-butoxide with carbon dioxide, catalyzed by an acid like p-toluenesulfonic acid. wikipedia.org Another approach reacts alkali metal tert-butyl carbonate with methanesulfonyl chloride, which also avoids the use of phosgene. google.com These alternative pathways significantly reduce the intrinsic hazards associated with the manufacturing process.

The application of green chemistry extends to the use of this compound in synthesis. While the Boc protecting group is highly effective, its removal and the initial protection step are not very atom-economical (Principle #2), as they generate tert-butanol and CO₂ as waste. commonorganicchemistry.comacsgcipr.org Research focuses on improving the efficiency of these reactions by using catalytic rather than stoichiometric amounts of bases or acids and by choosing greener solvents (Principle #5). acsgcipr.orgresearchgate.net For example, replacing chlorinated solvents like dichloromethane (B109758), which are often used in Boc deprotection, with more benign alternatives is a key goal. acsgcipr.org

The table below outlines how several of the 12 Principles of Green Chemistry are being applied to the lifecycle of this compound. essentialchemicalindustry.orgwjarr.com

Green Chemistry PrincipleApplication to this compound Production & Use
1. PreventionDeveloping synthetic routes with higher yields and fewer by-products to prevent waste generation.
3. Less Hazardous SynthesisShifting from phosgene-based production to methods using sodium tert-butoxide and CO₂ or methanesulfonyl chloride. wikipedia.orggoogle.com
5. Safer Solvents & AuxiliariesResearch into replacing hazardous solvents like dichloromethane in protection/deprotection steps with more environmentally friendly options. acsgcipr.org
9. CatalysisUsing catalytic amounts of reagents (e.g., DMAP, acids) for Boc protection and deprotection to minimize waste, rather than stoichiometric quantities. wikipedia.orgresearchgate.net

Q & A

Q. What are the standard protocols for handling and storing Di-tert-butyl carbonate to ensure stability during experiments?

DtBC is moisture-sensitive and thermally unstable. Store in tightly sealed containers under inert gas (N₂ or Ar) at 2–8°C . Avoid exposure to heat (>40°C), acids, bases, and oxidizing agents, as these conditions trigger decomposition into hazardous byproducts like carbon oxides . Use moisture-resistant gloves (EN 374 standard) and ensure ventilation to prevent vapor accumulation .

Q. How is DtBC typically used in peptide synthesis, and what protective measures are required?

DtBC (Boc₂O) introduces the tert-butoxycarbonyl (Boc) protecting group to amines. The reaction requires a catalytic base (e.g., DMAP) and a tertiary amine (e.g., triethylamine) to activate the carbonyl group. Key steps:

  • DMAP attacks Boc₂O, forming a reactive intermediate.
  • The amine nucleophile substitutes the tert-butyl carbonate group.
  • CO₂ and tert-butoxide are released as byproducts . Conduct reactions in anhydrous solvents (e.g., THF) under inert atmospheres to avoid hydrolysis .

Q. What analytical techniques are recommended for verifying the purity of DtBC?

Use gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (GC/MS) to assess purity. Calibrate against certified reference standards. For structural confirmation, employ NMR (¹³C and ¹H) to verify the absence of degradation products like tert-butanol or CO₂ adducts .

Advanced Research Questions

Q. What are the mechanistic insights into the thermal decomposition of DtBC under adiabatic conditions?

Thermal decomposition of DtBC follows radical pathways. At elevated temperatures (>100°C), homolytic cleavage of the carbonate ester bonds generates tert-butoxy radicals, which further decompose into acetone and CO₂. Kinetic studies using differential scanning calorimetry (DSC) and accelerating rate calorimetry (ARC) reveal autocatalytic behavior, requiring stringent temperature control during exothermic reactions .

Q. How can computational modeling optimize experimental designs involving DtBC in complex reaction systems?

Numerical models (e.g., BatchCAD) simulate reaction kinetics and predict optimal conditions for radical doping or intermediate stabilization. For example, modeling the oxidative decomposition of DtBC in combustion systems identifies critical points for introducing radical quenchers to suppress hazardous intermediates like formaldehyde . Validate predictions with in situ FTIR or Raman spectroscopy .

Q. What strategies mitigate contradictions in reported reactivity data for DtBC in esterification reactions?

Discrepancies arise from solvent polarity, base strength, and trace moisture. For reproducible results:

  • Use rigorously dried solvents (e.g., molecular sieves in THF).
  • Standardize base concentrations (e.g., 1.2 eq. of triethylamine).
  • Monitor reaction progress via inline pH or conductivity probes to detect CO₂ release .

Q. How does DtBC compare to alternative reagents (e.g., di-tert-butyl tricarbonate) in protecting-group chemistry?

Di-tert-butyl tricarbonate decomposes under basic conditions to yield DtBC and CO₂, enabling in situ generation of Boc groups. However, tricarbonate requires careful stoichiometric control to avoid over-carbonylation. Kinetic studies show tricarbonate’s decomposition is catalyzed by 1,4-diazabicyclo[2.2.2]octane (Dabco), offering a tunable Boc-deprotection pathway .

Critical Data Gaps and Research Challenges

  • Ecotoxicity Data: No comprehensive studies on DtBC’s bioaccumulation, soil mobility, or aquatic toxicity are available .
  • Decomposition Byproducts: Limited data on long-term stability of DtBC-derived intermediates in biological systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.